2-Chloro-6-propoxypyridin-4-amine
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Overview
Description
2-Chloro-6-propoxypyridin-4-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a propoxy group at the 6-position, and an amino group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-propoxypyridin-4-amine typically involves the substitution reactions of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with propyl alcohol under basic conditions to introduce the propoxy group. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-propoxypyridin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-6-propoxypyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 2-Chloro-6-propoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine and propoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-iodopyridin-3-amine: Similar structure but with an iodine atom instead of a propoxy group.
2-Chloro-4,6-dimethoxypyrimidine: Contains methoxy groups instead of propoxy and amino groups.
Uniqueness
2-Chloro-6-propoxypyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The propoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
CAS No. |
1346809-36-6 |
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Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-chloro-6-propoxypyridin-4-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-12-8-5-6(10)4-7(9)11-8/h4-5H,2-3H2,1H3,(H2,10,11) |
InChI Key |
RQZGGKOQQVBXME-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=CC(=C1)N)Cl |
Origin of Product |
United States |
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